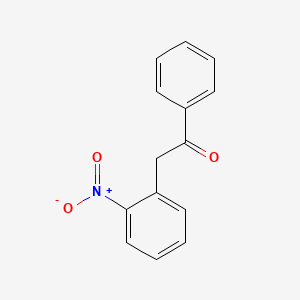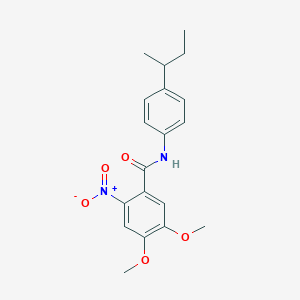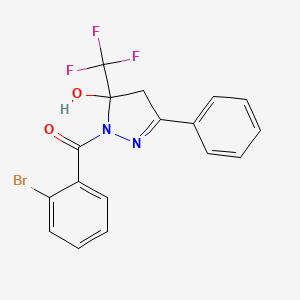
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol, also known as DIQMP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of isoquinoline derivatives and has been found to possess various biochemical and physiological effects.
作用机制
The mechanism of action of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol is not fully understood. However, it has been proposed that it exerts its effects by modulating the activity of various neurotransmitters such as dopamine, serotonin, and acetylcholine. It has also been suggested that 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol may act as an antagonist of N-methyl-D-aspartate (NMDA) receptors, which are involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol has been found to possess various biochemical and physiological effects. It has been shown to reduce oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. Additionally, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol has been found to inhibit the activity of various enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the degradation of neurotransmitters.
实验室实验的优点和局限性
One of the advantages of using 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol in lab experiments is its potent antioxidant and anti-inflammatory activities, which make it suitable for studying the mechanisms underlying various diseases such as Alzheimer's and Parkinson's. However, one of the limitations of using 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol is its limited solubility in water, which may make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol. One potential direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to study its effects on the immune system and its potential as an immunomodulatory agent. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol and its potential interactions with other drugs and compounds.
合成方法
The synthesis of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol can be achieved through a multi-step process. The first step involves the condensation of 2-methoxyphenylacetonitrile with formaldehyde, followed by the reduction of the resulting imine with sodium borohydride to obtain the corresponding amine. The amine is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of acetic acid to form 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol.
科学研究应用
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol has been extensively studied for its potential applications in scientific research. It has been found to possess various properties that make it suitable for use in the fields of pharmacology and neuroscience. For instance, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)phenol has been shown to exhibit potent antioxidant and anti-inflammatory activities, which make it a potential candidate for the treatment of various diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c18-16-7-5-13(6-8-16)11-17-10-9-14-3-1-2-4-15(14)12-17/h1-8,18H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQGOEXXFRCTEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,4-dihydroisoquinolin-2(1H)-yl)methyl]phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5091240.png)
![4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5091247.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B5091260.png)


![4-{2-[1-(2-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]hydrazino}benzenesulfonic acid](/img/structure/B5091281.png)
![[1,4-piperazinediylbis(carbonyl-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B5091283.png)
![4-{2-[(2,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2,6-dimethoxyphenyl acetate](/img/structure/B5091288.png)


![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B5091311.png)


![2-ethyl-3-(4-fluorophenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091322.png)